N-(2-fluorophenyl)-2-[2-(4-thiazolyl)-1-benzimidazolyl]acetamide
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Overview
Description
N-(2-fluorophenyl)-2-[2-(4-thiazolyl)-1-benzimidazolyl]acetamide is a member of benzimidazoles.
Scientific Research Applications
FXR Agonist Optimization
Richter et al. (2011) investigated benzimidazolyl acetamides, culminating in the discovery of a potent and selective FXR agonist with excellent properties and lipid-lowering activity in mice. This research is significant for understanding the optimization of benzimidazole-based compounds (Richter et al., 2011).
Src Kinase Inhibitory and Anticancer Activities
Fallah-Tafti et al. (2011) synthesized and evaluated N-benzyl substituted acetamide derivatives for Src kinase inhibitory activities. These compounds, including thiazole variants, showed significant inhibition in various cancer cell lines, indicating their potential in cancer research (Fallah-Tafti et al., 2011).
Anti-Inflammatory Activity
Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-2-thioxothiazolidin-3-yl) acetamides], demonstrating significant anti-inflammatory activity. This research contributes to the development of anti-inflammatory agents (Sunder & Maleraju, 2013).
Antimicrobial Activity
Badiger et al. (2013) developed sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, which demonstrated antimicrobial activity against various bacteria and fungi. This highlights the potential use of these compounds in treating infectious diseases (Badiger et al., 2013).
MRSA Inhibitors
Chaudhari et al. (2020) synthesized N-substituted benzimidazole derivatives with significant antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), showing their potential as antibacterial agents (Chaudhari et al., 2020).
Antibacterial and Antifungal Activities
Devi et al. (2022) synthesized 2-Mercaptobenzimidazole derivatives with potent antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Devi et al., 2022).
Antitumor Activity
Yurttaş et al. (2015) investigated N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for antitumor activity, with some compounds showing considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).
Antipsychotic Potential
Wise et al. (1987) developed 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols with antipsychotic-like properties in behavioral tests, offering insights into non-dopaminergic antipsychotic drug development (Wise et al., 1987).
properties
Product Name |
N-(2-fluorophenyl)-2-[2-(4-thiazolyl)-1-benzimidazolyl]acetamide |
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Molecular Formula |
C18H13FN4OS |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C18H13FN4OS/c19-12-5-1-2-6-13(12)21-17(24)9-23-16-8-4-3-7-14(16)22-18(23)15-10-25-11-20-15/h1-8,10-11H,9H2,(H,21,24) |
InChI Key |
KSOXYCXRFKLDEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=CC=C3F)C4=CSC=N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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